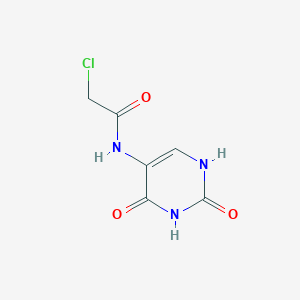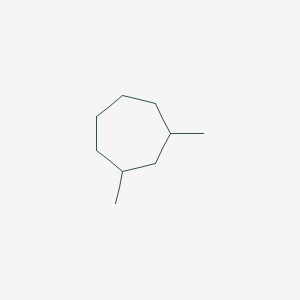
Copper sorbate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper sorbate is a chemical compound that is commonly used in scientific research for its antimicrobial properties. It is a combination of copper and sorbic acid, and it is often used as a preservative in food and beverages. Copper sorbate is also used in the pharmaceutical industry for its potential therapeutic properties. In
Wissenschaftliche Forschungsanwendungen
Copper sorbate has various scientific research applications due to its antimicrobial properties. It has been used in the food industry as a preservative to prevent the growth of bacteria and fungi. In the pharmaceutical industry, copper sorbate has been evaluated for its potential therapeutic properties, such as its ability to inhibit the growth of cancer cells. Copper sorbate has also been used in the development of antimicrobial coatings for medical devices and implants.
Wirkmechanismus
The mechanism of action of copper sorbate is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. Copper ions can bind to the cell membrane, causing structural damage and ultimately leading to cell death. Copper sorbate has also been shown to generate reactive oxygen species, which can cause oxidative damage to microorganisms.
Biochemical and Physiological Effects
Copper sorbate has been shown to have minimal toxicity in humans and animals. However, it can cause irritation to the skin and eyes if it comes into contact with them. Ingestion of large amounts of copper sorbate can lead to gastrointestinal distress, such as nausea and vomiting. Copper sorbate has also been shown to have potential antioxidant properties, which could have beneficial effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using copper sorbate in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. Copper sorbate is also relatively inexpensive and easy to obtain. However, one of the limitations of using copper sorbate in lab experiments is its potential toxicity to cells. It is important to carefully control the concentration of copper sorbate to avoid cell damage.
Zukünftige Richtungen
There are several future directions for research on copper sorbate. One area of research could be to further investigate its potential therapeutic properties, particularly in the treatment of cancer. Another area of research could be to explore the use of copper sorbate in the development of novel antimicrobial coatings for medical devices and implants. Additionally, research could be done to optimize the synthesis method of copper sorbate to improve its efficiency and scalability.
Synthesemethoden
Copper sorbate can be synthesized through the reaction of copper sulfate and sorbic acid. The reaction takes place in an aqueous solution, and the resulting product is a greenish-blue powder. The synthesis method of copper sorbate is relatively simple and can be easily scaled up for industrial applications.
Eigenschaften
CAS-Nummer |
13991-87-2 |
|---|---|
Molekularformel |
C12H14CuO4 |
Molekulargewicht |
285.78 g/mol |
IUPAC-Name |
copper;(2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/2C6H8O2.Cu/c2*1-2-3-4-5-6(7)8;/h2*2-5H,1H3,(H,7,8);/q;;+2/p-2/b2*3-2+,5-4+; |
InChI-Schlüssel |
VGWUQCWVUNUPMX-RJNTXXOISA-L |
Isomerische SMILES |
C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].[Cu+2] |
SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Cu+2] |
Kanonische SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Cu+2] |
Synonyme |
copper (2E,4E)-hexa-2,4-dienoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

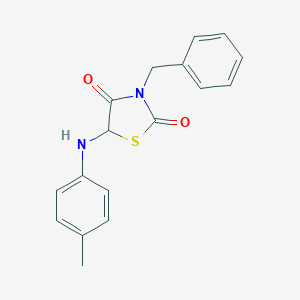
![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)
![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)
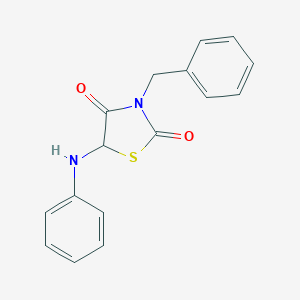
![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)

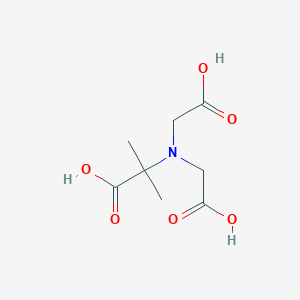
![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)

